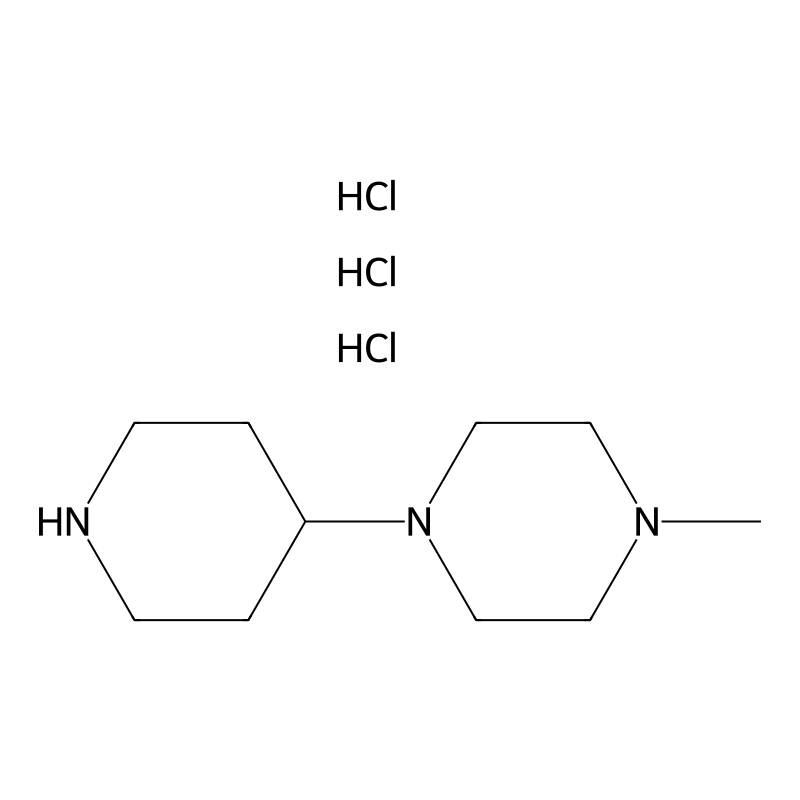1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C₁₀H₂₄Cl₃N₃ and a molecular weight of 292.68 g/mol. It is a derivative of piperazine, characterized by the presence of a methyl group and a piperidine moiety. This compound appears as a solid at room temperature and is typically stored under inert conditions to maintain its stability. It has a high gastrointestinal absorption rate and is permeable to the blood-brain barrier, making it of particular interest in pharmacological studies .
The chemical behavior of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride can be explored through various reactions typical of piperazine derivatives. It can undergo:
- Alkylation: The nitrogen atoms in the piperazine ring can react with alkyl halides to form quaternary ammonium compounds.
- Acylation: The amine groups can be acylated using acyl chlorides or anhydrides, leading to the formation of amides.
- Hydrochloride Formation: The compound readily forms hydrochloride salts, which enhance its solubility in water.
These reactions are vital for modifying the compound's properties for specific applications in medicinal chemistry.
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride exhibits various biological activities, primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential effects on:
- Dopaminergic Activity: This compound may influence dopamine receptors, which are crucial for mood regulation and reward pathways.
- Serotonergic Activity: It may also interact with serotonin receptors, which are involved in mood, anxiety, and other physiological processes.
- Anxiolytic and Antidepressant Effects: Preliminary studies suggest that this compound could exhibit anxiolytic (anxiety-reducing) and antidepressant-like effects in animal models .
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves multi-step organic reactions:
- Formation of Piperazine Derivative: Start with piperazine and react it with a suitable alkylating agent (e.g., methyl iodide) to introduce the methyl group.
- Piperidine Introduction: React the resulting piperazine derivative with piperidine under controlled conditions to form the final product.
- Salt Formation: Finally, treat the compound with hydrochloric acid to produce the trihydrochloride salt form.
These steps can be optimized based on yield and purity requirements.
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride has several applications:
- Pharmaceutical Research: Its potential as a therapeutic agent for mood disorders makes it valuable in drug development.
- Neuropharmacology Studies: It serves as a tool compound for studying neurotransmitter systems in both academic and clinical research settings.
- Chemical Biology: The compound can be used to probe biological pathways involving piperazine derivatives.
Studies on 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride have shown that it interacts with various receptors in the central nervous system:
- Dopamine Receptors: It may act as an agonist or antagonist depending on the receptor subtype, influencing dopaminergic signaling pathways.
- Serotonin Receptors: The compound's interaction with serotonin receptors could modulate anxiety and mood-related behaviors.
These interactions suggest its potential utility in treating psychiatric disorders but require further investigation to fully understand its pharmacodynamics.
Several compounds share structural similarities with 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(Piperidin-4-yl)piperazine trihydrochloride | 1217074-64-0 | Lacks methyl substitution; simpler structure |
| 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride | 1219979-73-3 | Contains an additional piperidine ring |
| 1-Methyl-4-(2-(piperidin-2-yl)ethyl)piperazine dihydrochloride | 1220021-54-4 | Features an ethyl linker between piperidine units |
| 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride | 435341-92-7 | Ethyl substitution instead of methyl |
| 1-(Piperidin-4-yl)piperazine hydrochloride | 1956367-45-5 | A simpler version without methyl or ethyl groups |
The uniqueness of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride lies in its specific combination of functional groups that enhance its biological activity while maintaining favorable pharmacokinetic properties.








